molecular formula C11H22N2S B15226855 N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine

N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine

Cat. No.: B15226855
M. Wt: 214.37 g/mol
InChI Key: GVUADHBEYKRYIZ-UHFFFAOYSA-N
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Description

N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine is a compound that features a piperidine ring, a thietane ring, and an ethylamine chain. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals . The compound’s unique structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine typically involves the reaction of 1-methylpiperidine with ethylamine and thietane. The process may include steps such as:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with neurotransmitter receptors, while the thietane ring may contribute to its biological activity by modulating enzyme functions. The compound’s effects are mediated through binding to these targets, leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1-Methylpiperidin-4-yl)ethyl)thietan-3-amine is unique due to the presence of the thietane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and effects .

Properties

Molecular Formula

C11H22N2S

Molecular Weight

214.37 g/mol

IUPAC Name

N-[2-(1-methylpiperidin-4-yl)ethyl]thietan-3-amine

InChI

InChI=1S/C11H22N2S/c1-13-6-3-10(4-7-13)2-5-12-11-8-14-9-11/h10-12H,2-9H2,1H3

InChI Key

GVUADHBEYKRYIZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CCNC2CSC2

Origin of Product

United States

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